3,3'-sulfanediylbis[N-(1-phenylethyl)propanamide]
Overview
Description
3,3’-Sulfanediylbis[N-(1-phenylethyl)propanamide] is an organic compound with the molecular formula C22H28N2O2S It is characterized by the presence of a sulfanediyl group linking two N-(1-phenylethyl)propanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-sulfanediylbis[N-(1-phenylethyl)propanamide] typically involves the reaction of 3,3’-dithiobispropanoic acid with N-(1-phenylethyl)amine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 3,3’-sulfanediylbis[N-(1-phenylethyl)propanamide] are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfanediylbis[N-(1-phenylethyl)propanamide] can undergo various chemical reactions, including:
Oxidation: The sulfanediyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Varied products depending on the nucleophile used
Scientific Research Applications
3,3’-Sulfanediylbis[N-(1-phenylethyl)propanamide] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3’-sulfanediylbis[N-(1-phenylethyl)propanamide] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. The sulfanediyl group plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenylethyl)propanamide: A simpler analog lacking the sulfanediyl linkage.
3,3’-Dithiobispropanoic acid: The precursor used in the synthesis of 3,3’-sulfanediylbis[N-(1-phenylethyl)propanamide].
Sulfoxides and Sulfones: Oxidized derivatives of the compound.
Uniqueness
3,3’-Sulfanediylbis[N-(1-phenylethyl)propanamide] is unique due to its dual amide and sulfanediyl functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, distinguishing it from simpler analogs and related compounds .
Properties
IUPAC Name |
3-[3-oxo-3-(1-phenylethylamino)propyl]sulfanyl-N-(1-phenylethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-17(19-9-5-3-6-10-19)23-21(25)13-15-27-16-14-22(26)24-18(2)20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQIWWFJTUTRQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCSCCC(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.